cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride
Overview
Description
cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride is a derivative of 2-aminocyclopentanecarboxylic acid, which is a conformationally constrained β-amino acid. This compound has been of interest due to its presence in natural sources and its role as a component of the antibiotic amipurimycin . The cis configuration refers to the geometric orientation of the amino and carboxyl groups on the cyclopentane ring.
Synthesis Analysis
The synthesis of related compounds has been reported in various studies. For instance, the synthesis of diastereoisomeric forms of 1-amino-2-hydroxycyclopentanecarboxylic acid has been achieved, which includes the cis isomer with respect to the hydroxy and carboxyl group . Another study describes the synthesis of cis-2-aminocyclohexanols, which are structurally similar to the compound of interest . The synthesis of the geometric isomers of 1-amino-1,2-cyclopentanedicarboxylic acid also provides insights into the methods that could be adapted for synthesizing cis-2-amino-1-cyclopentanecarboxylic acid hydrochloride .
Molecular Structure Analysis
The molecular structure of cis-2-aminocyclopentanecarboxylic acid derivatives has been explored through various techniques, including X-ray crystallography. For example, the geometric isomers of 1-amino-1,2-cyclopentanedicarboxylic acid were studied using X-ray crystallography, revealing that the cis isomer molecules are linked by strong hydrogen bonding in the solid state . This information is relevant to understanding the molecular structure of cis-2-amino-1-cyclopentanecarboxylic acid hydrochloride.
Chemical Reactions Analysis
The chemical reactivity of cis-2-aminocyclopentanecarboxylic acid and its derivatives has been explored in the context of peptide synthesis and the formation of heterocyclic compounds . The study of cis-2-aminocyclohex-4-enecarboxylic acid as a building block for helical foldamers also provides insights into the potential chemical reactions and applications of similar β-amino acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of cis-2-aminocyclopentanecarboxylic acid derivatives have been characterized in several studies. For instance, the synthesis and characterization of diastereoisomeric forms of 1-amino-2-hydroxycyclopentanecarboxylic acid provide data on the purity and lack of significant inhibition of bacterial growth or effectiveness against Jensen sarcoma cells in tissue culture . The X-ray structures of the geometric isomers of 1-amino-1,2-cyclopentanedicarboxylic acid offer additional physical data, including the zwitterionic nature of the compounds in the solid state .
Scientific Research Applications
Application 1: Integrin Ligands in Tumor Angiogenesis
- Specific Scientific Field : Biochemistry and Oncology
- Summary of the Application : This compound is used in the synthesis of cyclic peptidomimetics, which are actively investigated as inhibitors of tumor angiogenesis and as directing units in tumor-targeting drug conjugates .
- Methods of Application or Experimental Procedures : The compound is incorporated into two RGD (Arg-Gly-Asp) and one isoDGR (iso-Asp-Gly-Arg) cyclic peptidomimetics using a mixed solid phase/solution phase synthetic protocol . These ligands were then examined in vitro in competitive binding assays to the purified αvβ3 and α5β1 receptors .
- Results or Outcomes : The IC50 values of the ligands ranged from nanomolar (the two RGD ligands) to micromolar (the isoDGR ligand) with a pronounced selectivity for αvβ3 over α5β1 . In vitro cell adhesion assays were also performed using the human skin melanoma cell line WM115 (rich in integrin αvβ3). The two RGD ligands showed IC50 values in the same micromolar range as the reference compound (cyclo[RGDfV]), while for the isoDGR derivative an IC50 value could not be measured for the cell adhesion assay .
Application 2: Antifungal Agent and GABA Receptor Probe
- Specific Scientific Field : Biochemistry and Pharmacology
- Summary of the Application : This compound, specifically its isomer cis-(1 R,2 S)-2-aminocyclopentanecarboxylic acid (Cispentacin), is a potent antifungal agent . Additionally, the racemic cis-4-aminopyrrolidine-3-carboxylic acid has been used to probe the structure of the GABA (gamma-aminobutyric acid) receptor .
Application 3: Influenza Neuraminidase Inhibitor
Safety And Hazards
Future Directions
properties
IUPAC Name |
(1R,2S)-2-aminocyclopentane-1-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c7-5-3-1-2-4(5)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H/t4-,5+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBDVNLIEHCCTP-JBUOLDKXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H](C1)N)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80926072 | |
Record name | 2-Aminocyclopentane-1-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80926072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride | |
CAS RN |
128110-37-2, 18414-30-7 | |
Record name | 2-Aminocyclopentane-1-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80926072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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